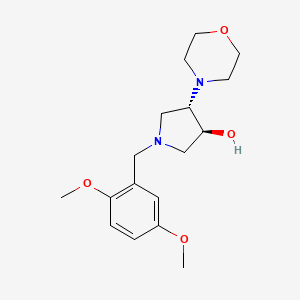
(3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMMDA-2, and it belongs to the class of phenethylamines, which are known for their psychoactive properties. However,
Mecanismo De Acción
The mechanism of action of (3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves its binding to the 5-HT2A receptor, which leads to the activation of various intracellular signaling pathways. This activation results in the modulation of neurotransmitter release, leading to changes in synaptic plasticity and neuronal activity. The exact mechanism of action of DMMDA-2 is still under investigation, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including changes in mood, perception, and cognition. The compound has also been shown to have potential applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. However, further research is needed to fully understand the biochemical and physiological effects of DMMDA-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of DMMDA-2 on specific neuronal pathways and synaptic plasticity. However, one of the main limitations of using this compound is its potential for psychoactive effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on (3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol. One of the most significant areas of research is the identification of the exact mechanism of action of DMMDA-2 and its effects on the brain. Further research is also needed to fully understand the potential applications of this compound in the treatment of psychiatric disorders. Additionally, the development of new analogs of DMMDA-2 with improved selectivity and potency could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of (3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2,5-dimethoxybenzaldehyde with 4-morpholinylpropanol in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with pyrrolidine to obtain this compound.
Aplicaciones Científicas De Investigación
(3S*,4S*)-1-(2,5-dimethoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. One of the most significant applications of this compound is in the study of serotonin receptors. DMMDA-2 has been shown to be a potent agonist of the 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, perception, and cognition.
Propiedades
IUPAC Name |
(3S,4S)-1-[(2,5-dimethoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-14-3-4-17(22-2)13(9-14)10-18-11-15(16(20)12-18)19-5-7-23-8-6-19/h3-4,9,15-16,20H,5-8,10-12H2,1-2H3/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZOWFQJPRKTSP-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CC(C(C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)CN2C[C@@H]([C@H](C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 6-ethyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5116199.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B5116206.png)

![3-[(4-chlorobenzyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5116210.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5116222.png)
![1,1'-[methylenebis(4,1-phenyleneoxy)]bis(2,4-dinitrobenzene)](/img/structure/B5116226.png)
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5116234.png)

![N-{[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B5116239.png)
![4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5116250.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5116262.png)
![2-[1-(2,2-dimethylpropyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5116268.png)
![4-bromo-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)benzamide](/img/structure/B5116273.png)
![12-(1,3-benzodioxol-5-yl)-9-(4-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5116295.png)
